N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a thiourea group, and a furan moiety
Preparation Methods
The synthesis of 1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Chlorine: Chlorination of the benzoxazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Furan-2-Carbonyl Chloride: The chlorinated benzoxazole is then coupled with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Formation of Thiourea Group: Finally, the intermediate product is reacted with thiourea under reflux conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux or ice bath).
Scientific Research Applications
1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory responses.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells, and inhibits the synthesis of essential biomolecules in microbes.
Comparison with Similar Compounds
1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA can be compared with other similar compounds:
Benzoxazole Derivatives: Compounds such as 2-aryl benzoxazoles and benzoxazole-based drugs (e.g., flunoxaprofen) share structural similarities but differ in their functional groups and biological activities.
The uniqueness of 1-[5-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(FURAN-2-CARBONYL)THIOUREA lies in its combination of these distinct functional groups, which confer specific electronic and biological properties.
Properties
Molecular Formula |
C20H14ClN3O3S |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11-4-5-12(19-22-15-10-13(21)6-7-16(15)27-19)9-14(11)23-20(28)24-18(25)17-3-2-8-26-17/h2-10H,1H3,(H2,23,24,25,28) |
InChI Key |
GKPDZCWCOWOUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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